molecular formula C6H3BrClN3S B6177135 2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 2613385-28-5

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B6177135
CAS No.: 2613385-28-5
M. Wt: 264.5
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Description

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. The compound can be further functionalized by substituting the chlorine or bromine atoms with other functional groups using suitable reagents .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiazole or pyrimidine rings .

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death . Additionally, the compound can interact with specific receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the structure allows for versatile chemical modifications, making it a valuable compound for further research and development .

Properties

CAS No.

2613385-28-5

Molecular Formula

C6H3BrClN3S

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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